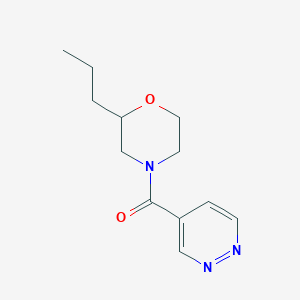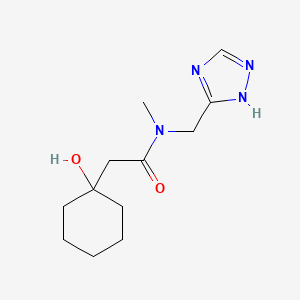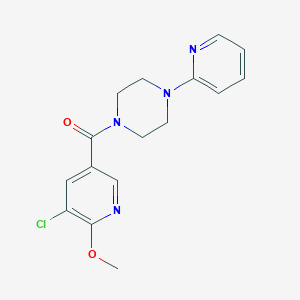
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is a compound that features a morpholine ring substituted with a propyl group and a pyridazine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone typically involves the formation of the morpholine ring followed by the introduction of the propyl group and the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihaloalkane can form the morpholine ring, which is then alkylated with a propyl group. The pyridazine ring can be introduced through a nucleophilic substitution reaction using a pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridazine derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridazine ring.
科学的研究の応用
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- (2-Propylmorpholin-4-yl)butanoic acid
- Pyrimidine-based compounds
- Piperazine-containing drugs
Uniqueness
(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is unique due to its specific combination of a morpholine ring, a propyl group, and a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
(2-propylmorpholin-4-yl)-pyridazin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-11-9-15(6-7-17-11)12(16)10-4-5-13-14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQDIYCLPSXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[2-oxo-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethyl]urea](/img/structure/B7411770.png)
![(3-Hydroxyazetidin-1-yl)-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanone](/img/structure/B7411785.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-ethyl-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7411791.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7411795.png)
![5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7411800.png)
![5-[3-(1H-imidazol-2-yl)piperidine-1-carbonyl]pyridine-2-carboxamide](/img/structure/B7411806.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B7411814.png)
![2-[1-[2-(Furan-3-yl)acetyl]piperidin-3-yl]acetamide](/img/structure/B7411821.png)
![1-[2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B7411827.png)

![N-[(1-acetylpiperidin-4-yl)methyl]-5-chloro-6-methoxypyridine-3-carboxamide](/img/structure/B7411844.png)
![1-[3-(1-Benzofuran-2-yl)propanoyl]piperidine-3-sulfonamide](/img/structure/B7411848.png)
![N-[4-(3-cyclopropylmorpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B7411869.png)
